molecular formula C16H16ClN3O3S B195227 Indapamide CAS No. 26807-65-8

Indapamide

Cat. No. B195227
CAS RN: 26807-65-8
M. Wt: 365.8 g/mol
InChI Key: NDDAHWYSQHTHNT-UHFFFAOYSA-N
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Patent
US04570001

Procedure details

In a 50 ml reaction vessel was placed 1 gram (2.73 mmols) of 1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine and 10 ml of trifluoromethane sulfonic acid. The reaction mixture was stirred under a nitrogen atmosphere at ambient temperatures. After 15 minutes the solid dissolved and the reaction was allowed to proceed for a total of 4.75 hours. The reaction mixture was worked up by pouring the acid solution into 250 ml of water, extracting the precipitate into ethyl acetate, washing the ethyl acetate several times with water and sodium bicarbonate solution. The ethyl acetate phase was separated and dried with magnesium sulfate and clarified. The isolated product was further purified by dry column chromatography and then crystallized from 50% w/w methanol-acetone.
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([S:14](=[O:17])(=[O:16])[NH2:15])[CH:8]=1)[CH:2]=[CH2:3].FC(F)(F)S(O)(=O)=O.[OH2:33]>>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([NH:5][N:4]2[C:1]3[C:21](=[CH:22][CH:23]=[CH:3][CH:2]=3)[CH2:20][CH:19]2[CH3:24])=[O:33])=[CH:8][C:9]=1[S:14](=[O:16])(=[O:17])[NH2:15]

Inputs

Step One
Name
1-allyl-1-phenyl-2-(3-sulfamoyl-4-chlorobenzoyl)-hydrazine
Quantity
1 g
Type
reactant
Smiles
C(C=C)N(NC(C1=CC(=C(C=C1)Cl)S(N)(=O)=O)=O)C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a nitrogen atmosphere at ambient temperatures
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml reaction vessel
DISSOLUTION
Type
DISSOLUTION
Details
After 15 minutes the solid dissolved
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to proceed for a total of 4.75 hours
Duration
4.75 h
EXTRACTION
Type
EXTRACTION
Details
extracting the precipitate into ethyl acetate
WASH
Type
WASH
Details
washing the ethyl acetate several times with water and sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The isolated product was further purified
CUSTOM
Type
CUSTOM
Details
by dry column chromatography
CUSTOM
Type
CUSTOM
Details
crystallized from 50% w/w methanol-acetone

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=O)NN2C(CC3=CC=CC=C23)C)C=C1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.